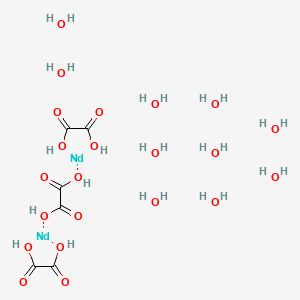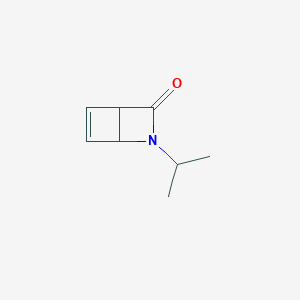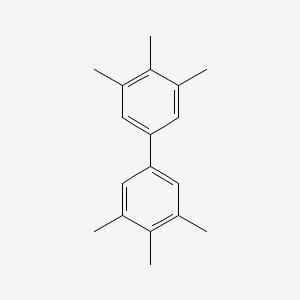
n-Dipropylamine-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Dipropylamine-d4 Hydrochloride: is a chemical compound that serves as a valuable tool in organic synthesis and scientific research. It is a deuterated form of n-dipropylamine, meaning that some of its hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen. This modification can be useful in various applications, including NMR spectroscopy and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Dipropylamine-d4 Hydrochloride typically involves the reaction of propylamine with deuterated reagents under controlled conditions. One common method is the reduction of propionaldehyde using deuterated lithium aluminum hydride (LiAlD4) followed by acidification to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: n-Dipropylamine-d4 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a corresponding amine oxide.
Reduction: The compound can be reduced to form n-propylamine or other derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: n-Propylamine or other reduced derivatives
Substitution: Various alkylated or acylated products
Scientific Research Applications
n-Dipropylamine-d4 Hydrochloride is widely used in scientific research due to its unique properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.
Medicine: Investigated for potential therapeutic uses and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which n-Dipropylamine-d4 Hydrochloride exerts its effects depends on the specific application. In NMR spectroscopy, the deuterated form provides clearer signals due to the reduced proton background. In biological studies, the compound may interact with enzymes or receptors, influencing their activity and providing insights into their function.
Comparison with Similar Compounds
n-Propylamine
Dipropylamine
Other deuterated amines
Properties
Molecular Formula |
C6H16ClN |
|---|---|
Molecular Weight |
141.67 g/mol |
IUPAC Name |
1,1-dideuterio-N-(1,1-dideuteriopropyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-3-5-7-6-4-2;/h7H,3-6H2,1-2H3;1H/i5D2,6D2; |
InChI Key |
GAZIBGHLWYHBDT-NXMSQKFDSA-N |
Isomeric SMILES |
[2H]C([2H])(CC)NC([2H])([2H])CC.Cl |
Canonical SMILES |
CCCNCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)acetonitrile](/img/structure/B15351201.png)

![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B15351220.png)


![3-[[3-(2-Amino-2-carboxyethyl)-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B15351229.png)


![N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B15351246.png)
![N-(4-hydroxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15351249.png)

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B15351253.png)
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolyl](2-acetoxyethyl)amino]ethyl acetate](/img/structure/B15351256.png)

